5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is a bicyclic organic compound characterized by its unique structural features. It contains a bicyclo[4.2.0]octane framework, which is a fused ring system that enhances its chemical reactivity and biological activity. The compound has a molecular formula of C9H9ClO and a molecular weight of approximately 168.62 g/mol. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 7-position contributes to its distinctive properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
The synthesis of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves several key steps:
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has potential applications across various domains:
Interaction studies involving 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies utilize techniques like surface plasmon resonance and nuclear magnetic resonance spectroscopy to elucidate the compound's mechanism of action and potential therapeutic targets. Understanding these interactions is crucial for assessing its viability as a drug candidate .
Several compounds share structural similarities with 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Methylbicyclo[4.2.0]octa-1(6),3,5-trien-7-amino | Lacks chlorine; contains an amine group | Potentially more reactive due to the amine functionality |
| Bicyclo[4.2.0]octa-1(6),3,5-triene | No substituents; simpler structure | Less reactive; serves primarily as a scaffold |
| 8-Methylbicyclo[4.2.0]octa-1(6),3,5-trien | Methyl group at position 8 instead of 7 | Different steric and electronic properties affecting reactivity |
The uniqueness of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol lies in its combination of both halogen (chlorine) and hydroxyl functional groups within a bicyclic framework, which enhances its reactivity and potential biological activity compared to similar compounds lacking these features . This makes it a promising candidate for further research in medicinal chemistry and organic synthesis applications.
The bicyclo[4.2.0]octa scaffold has emerged as a privileged structure in pharmaceutical research, offering unique three-dimensional characteristics that facilitate specific protein-ligand interactions [4] [2]. Recent advances in synthetic methodology have made benzocyclobutenes more accessible as building blocks for drug molecules, with their propensity for biological activity making them potentially valuable scaffolds for therapeutic development [2] [3].
Target identification for bicyclic scaffolds like 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves sophisticated experimental and computational approaches that have evolved significantly in recent years [5]. The structure-based hierarchical organization of library scaffolds in tree-like arrangements provides an intuitive means to map and navigate chemical space, allowing for efficient correlation of chemical structures with investigated bioactivity [6]. Modern target identification strategies employ both affinity-based pull-down methods and label-free techniques, with the latter being particularly valuable for bicyclic compounds where chemical modification might alter binding properties [5].
The application of thermal stability-based methods such as Drug Affinity-Responsive Target Stability and Cellular Thermal Shift Assay has proven particularly effective for bicyclic scaffolds [7]. These approaches assume that molecule binding to protein targets alters target stability, enabling identification of specific protein interactions without requiring chemical modification of the compound [7]. For bicyclic scaffolds, this is especially important since the constrained ring system may be critical for biological activity [6].
Computational target prediction has become increasingly sophisticated for bicyclic compounds [8]. Machine learning approaches and molecular similarity methods have been developed to predict potential targets based on structural features characteristic of bicyclic scaffolds [8]. The unique geometric properties of the bicyclo[4.2.0]octa framework, including its rigid four-membered ring fused to a benzene system, provide distinctive molecular recognition elements that can be mapped against protein binding sites [2].
| Target Class | Identification Method | Success Rate | Key Structural Features |
|---|---|---|---|
| Enzymes | Thermal shift assays | 75-85% | Active site complementarity |
| Receptors | Affinity-based methods | 60-70% | Binding pocket recognition |
| Ion Channels | Electrophysiology | 80-90% | Pore domain interactions |
| Protein-Protein Interfaces | Label-free screening | 55-65% | Surface complementarity |
Chemical proteomics platforms have been particularly valuable for bicyclic scaffold target identification [7]. These approaches combine the sensitivity of mass spectrometry proteomics with the specificity of chemical biology, enabling comprehensive protein-ligand interactome data acquisition [7]. The rigid structure of bicyclic compounds often results in highly specific protein interactions, making them excellent probe molecules for target identification studies [6].
Structure-Activity Relationship studies of chlorinated bicyclic derivatives have revealed fundamental principles governing the biological activity of halogenated compounds in medicinal chemistry [9] [10]. The chlorine atom in 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol can participate in multiple types of molecular interactions, including halogen bonding, hydrogen bonding, and van der Waals interactions, which significantly influence binding affinity and selectivity [10].
Research has demonstrated that chlorine-containing drugs represent more than 250 Food and Drug Administration approved pharmaceuticals, highlighting the importance of chlorinated scaffolds in therapeutic development [9] [11]. The "magic chloro effect" describes instances where substitution of hydrogen with chlorine results in dramatic improvements in potency, sometimes exceeding 1000-fold enhancement [11]. For bicyclic scaffolds, chlorine substitution can modulate both electronic properties and steric interactions within protein binding sites [10].
Systematic Structure-Activity Relationship studies of chlorinated bicyclic compounds have identified several key patterns [12] [13]. The position of chlorine substitution significantly affects biological activity, with electron-withdrawing effects influencing both binding affinity and metabolic stability [13]. Chlorine atoms can serve as hydrogen bond acceptors and participate in halogen bonding interactions, where the chlorine acts as an electrophilic center interacting with Lewis bases in protein binding sites [10].
| Chlorine Position | Activity Modulation | Mechanism | Potency Change |
|---|---|---|---|
| Aromatic C-5 | Enhanced binding | Halogen bonding | 10-50 fold |
| Benzylic position | Metabolic stability | Oxidation resistance | Variable |
| Para to hydroxyl | Electronic effects | Electron withdrawal | 2-10 fold |
| Meta position | Steric effects | Shape complementarity | Variable |
The electronic properties of chlorinated bicyclic derivatives play crucial roles in determining biological activity [14] [10]. Chlorine substitution typically increases lipophilicity while providing opportunities for specific electrostatic interactions [14]. The electron-withdrawing nature of chlorine can modulate the acidity of adjacent functional groups, such as the hydroxyl group in 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol, potentially affecting binding to target proteins [13].
Computational studies have provided insights into the molecular basis of chlorine effects in bicyclic scaffolds [10] [11]. Quantum mechanical calculations reveal that chlorine substitution can significantly alter molecular electrostatic potential surfaces, creating new opportunities for favorable protein-ligand interactions [10]. These computational findings support experimental observations of enhanced activity in chlorinated derivatives compared to their non-halogenated analogs [9].
Lead optimization for bicyclic compounds focuses on enhancing pharmacokinetic properties while maintaining or improving biological activity [15] [16]. The unique structural features of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol provide both opportunities and challenges for optimization efforts [17] [18]. The constrained bicyclic framework offers inherent metabolic stability compared to linear molecules, but requires careful consideration of Absorption, Distribution, Metabolism, and Excretion properties [17] [19].
Pharmacokinetic optimization strategies for bicyclic scaffolds typically involve systematic modification of peripheral substituents while preserving the core bicyclic structure [15] [20]. The drug-likeness ranges for bicyclic privileged structures differ significantly from conventional small molecules, requiring specialized approaches to optimization [17]. Research has established specific drug-like ranges for bicyclic compounds: molecular weight 260-524, calculated logarithm of partition coefficient 0.9-5.4, hydrogen bond acceptors 2-8, hydrogen bond donors ≤3, and polar surface area 21.0-128.6 Ų [17].
Computational models have been developed specifically for predicting Absorption, Distribution, Metabolism, and Excretion properties of bicyclic compounds [17] [18]. These models identify hydrogen bond donors and rotatable bonds as major factors affecting permeability, while lipophilicity, flexibility, and branching determine metabolic fate [17]. Machine learning approaches have shown particular promise for predicting pharmacokinetic parameters of constrained bicyclic scaffolds [18].
| Optimization Strategy | Target Property | Typical Modification | Expected Outcome |
|---|---|---|---|
| Metabolic Stability | Half-life extension | Fluorine substitution | 2-5 fold improvement |
| Solubility Enhancement | Aqueous solubility | Polar group addition | 10-100 fold increase |
| Permeability Optimization | Membrane crossing | Lipophilicity tuning | Variable improvement |
| Clearance Reduction | Plasma exposure | Albumin binding | Extended half-life |
The development of bicyclic peptide-drug conjugates represents an innovative approach to pharmacokinetic optimization [21]. These conjugates leverage the small size of bicyclic scaffolds to achieve deep tissue penetration while maintaining high renal clearance to reduce toxicity [21]. The rigid structure of bicyclic compounds often results in enhanced plasma stability compared to linear analogs [22].
Formulation strategies have been developed specifically for bicyclic compounds to address pharmacokinetic limitations [16] [23]. These approaches include prodrug design, where the bicyclic scaffold is temporarily masked to improve pharmacokinetic properties, and the use of drug delivery systems that can accommodate the unique structural features of bicyclic molecules [23]. The integration of multidisciplinary approaches, combining medicinal chemistry expertise with pharmacology and analytical chemistry, has proven essential for effective lead optimization of bicyclic scaffolds [20].
The electrocyclic reactions of bicyclic compounds, particularly those containing the bicyclo[4.2.0]octa framework, have been extensively studied using density functional theory methods. These computational investigations provide crucial insights into the mechanisms and energetics of ring-opening and ring-closing processes that are fundamental to understanding the reactivity of 5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol [1] [2] [3] [4].
DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to investigate the potential energy surfaces of electrocyclic reactions in bicyclic systems. The computational studies reveal that the energy barriers for electrocyclic transitions range from 1.4 to 29.3 kcal/mol, depending on the specific substitution pattern and ring size [4] [5]. For bicyclo[4.2.0]octa systems, the calculations indicate that the electrocyclic ring-opening process follows a conrotatory mechanism under thermal conditions, consistent with the Woodward-Hoffmann orbital symmetry rules [6] [5].
Computational investigations of bicyclo[4.2.0]octa-2,4-dienes have demonstrated that [7] [8] sigmatropic alkyl shifts can compete with electrocyclic processes, with calculated barriers showing that the stepwise pathway through biradical intermediates is energetically more favorable than the concerted mechanism [1]. The incorporation of chlorine and methyl substituents, as in the target compound, introduces additional electronic effects that can modulate the reaction barriers and selectivity patterns.
Molecular dynamics simulations have emerged as a powerful tool for investigating the conformational dynamics and flexibility of bicyclic compounds. The conformational behavior of bicyclo[4.2.0]octa systems exhibits significant complexity due to the presence of multiple ring conformations and the influence of substituents on ring puckering [9] [10] [11].
AMBER and CHARMM force fields have been extensively validated for simulating bicyclic organic molecules, with particular emphasis on accurate reproduction of ring conformational energies and barriers between different conformational states [12] [13] [14]. The energy barriers for ring flips in bicyclic systems typically range from 2 to 15 kcal/mol, depending on the ring size and substitution pattern [9] [15].
ReaxFF molecular dynamics simulations have been employed to study the thermal stability and decomposition pathways of bicyclic compounds, providing insights into the breaking and forming of chemical bonds under high-temperature conditions [11] [16]. These simulations reveal that bicyclic compounds can undergo complex rearrangement processes, including ring expansion and contraction reactions.
Replica-exchange molecular dynamics (REMD) has been particularly useful for sampling the conformational space of bicyclic systems, allowing for efficient exploration of multiple conformational states [17] [18]. The method has been successfully applied to study the conformational flexibility of bicyclic peptides and small organic molecules, revealing the existence of multiple stable conformers separated by significant energy barriers.
The implementation of umbrella sampling techniques has enabled the calculation of free energy profiles for conformational transitions in bicyclic systems [10] [18]. These calculations provide quantitative information about the relative stabilities of different conformational states and the kinetics of interconversion processes.
Frontier molecular orbital (FMO) theory provides a powerful framework for understanding and predicting the reactivity of bicyclic compounds. The analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and distributions offers valuable insights into the electronic structure and chemical reactivity of 5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol [19] [20] [21] [22].
The HOMO-LUMO gap serves as a fundamental descriptor of chemical reactivity, with smaller gaps generally indicating higher reactivity [23] [24] [25]. For bicyclic aromatic compounds, the HOMO-LUMO gap typically ranges from 4 to 12 eV, depending on the degree of aromatic stabilization and the nature of substituents [25] [26]. The presence of electron-withdrawing groups such as chlorine tends to lower both HOMO and LUMO energies, while electron-donating groups like methyl substituents have the opposite effect.
Frontier orbital analysis has been instrumental in predicting the regioselectivity and stereochemistry of electrocyclic reactions in bicyclic systems [27] [28] [29]. The spatial distribution of frontier orbitals determines the preferred sites for bond formation and breaking, providing a rationalization for observed reaction outcomes. For bicyclo[4.2.0]octa systems, the frontier orbitals are typically delocalized over the aromatic ring system, with significant contributions from the bridgehead carbon atoms.
The application of Fukui function analysis allows for the identification of reactive sites within the bicyclic framework, predicting regions of high electrophilic and nucleophilic reactivity [22] [30]. This analysis is particularly valuable for understanding the influence of substituents on the reactivity patterns of bicyclic compounds.
Natural bond orbital (NBO) analysis provides complementary information about the electronic structure, revealing charge transfer interactions and hyperconjugation effects that contribute to the stability of bicyclic systems [25] [31]. The analysis of second-order perturbation energies in the NBO framework quantifies the strength of orbital interactions and provides insights into the factors controlling conformational preferences.
Time-dependent density functional theory (TD-DFT) calculations have been employed to study the excited-state properties of bicyclic compounds, providing information about electronic absorption spectra and photochemical reactivity [24] [32]. These calculations are essential for understanding the photophysical properties and potential applications of bicyclic aromatic compounds in optoelectronic devices.